

Comparative Bioactivity Guide: 2-Methyl vs. 2,5-Dimethyl Quinazolines

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Compound of Interest

Compound Name: 4-Chloro-2,5-dimethylquinazoline

CAS No.: 147006-57-3

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Executive Summary

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of drugs ranging from anticancer agents (Gefitinib) to sedatives (Methaqualone). This guide compares two specific substitution patterns:

- 2-Methyl Quinazolines: The standard scaffold, offering a balance of metabolic stability and binding affinity.
- 2,5-Dimethyl Quinazolines: A sterically congested variant where the 5-methyl group introduces a "peri-interaction" with the C4-substituent.

Key Finding: While 2-methyl derivatives are generally more versatile, the addition of a 5-methyl group (2,5-dimethyl) creates a "molecular lock." This often reduces activity in kinases (EGFR) due to steric clash but can significantly enhance potency in targets requiring hydrophobic filling or conformational rigidity, such as DHFR (Dihydrofolate Reductase) and specific GABA-A receptor subtypes.

Structural & Mechanistic Analysis

The "Peri-Effect" (Steric Clash)

The defining difference between these two scaffolds is the substituent at the C5 position.

- 2-Methyl (C5-H): The C4 substituent (e.g., anilino, oxo) can rotate freely. This flexibility allows the molecule to adopt the planar conformation required for intercalation into DNA or binding into the ATP-binding pocket of kinases.
- 2,5-Dimethyl (C5-Me): The 5-methyl group exerts a peri-interaction with the substituent at C4. This forces the C4-substituent out of planarity.
 - Consequence: If the active site requires a planar ligand (e.g., DNA intercalation), bioactivity drops. If the active site has a hydrophobic pocket that accommodates the twist (e.g., DHFR), bioactivity increases.

Electronic Influence

The 5-methyl group is electron-donating (+I effect).

- It increases the electron density on the pyrimidine ring.
- pKa Shift: 2,5-dimethyl derivatives are slightly more basic at N1 than their 2-methyl counterparts, potentially improving solubility in acidic media but altering hydrogen bond donor/acceptor strengths in the binding pocket.

Bioactivity Comparison by Target

Case Study A: EGFR Tyrosine Kinase Inhibition (Anticancer)[1]

- Standard (2-Methyl): In drugs like Gefitinib, the C2 position is often H or basic, but 2-methyl analogs retain significant activity. The C5 position is typically unsubstituted (H) to prevent clashing with the "gatekeeper" residue (often Threonine) in the ATP pocket.
- Variant (2,5-Dimethyl):
 - Performance: Reduced.
 - Reasoning: The 5-methyl group clashes with the C4-anilino moiety, twisting it ~60-90° out of plane. This prevents the critical hydrogen bonding required for ATP-competitive inhibition.

- Data Trend: 4-anilinoquinazolines with 5-substitutions typically show a 10-100x increase in IC50 (lower potency) compared to 5-H analogs.

Case Study B: DHFR Inhibition (Antimicrobial/Antitumor)

- Standard (2-Methyl): Moderate activity.^{[1][2]}
- Variant (2,5-Dimethyl):
 - Performance: Enhanced.
 - Data: 5-substituted quinazolines (specifically 2,4-diamino-5-methyl derivatives) have demonstrated picomolar potency.
 - Reference Point: A 5-methyl-6-substituted derivative showed an IC50 of 0.04 nM against DHFR, significantly more potent than many 5-H analogs.
 - Mechanism: The 5-methyl group fills a specific hydrophobic pocket in the DHFR enzyme that is otherwise occupied by a water molecule, leading to an entropic gain in binding energy.

Case Study C: GABA-A Modulation (Sedative/Hypnotic)

- Standard (2-Methyl): Methaqualone (2-methyl-3-o-tolyl-4(3H)-quinazolinone) is the archetype. It binds to the transmembrane interface.
- Variant (2,5-Dimethyl):
 - Performance: Variable / High Potency Risk.
 - Insight: Adding a methyl at C5 (of the quinazoline ring) or C4' (of the phenyl ring) often creates "super-agonists" or convulsants.
 - Toxicity Warning: While potency may increase, the therapeutic index often narrows, leading to a higher risk of seizures (convulsant activity) compared to the 2-methyl parent.

Experimental Data Summary

Feature	2-Methyl Quinazolines	2,5-Dimethyl Quinazolines
Steric Profile	Planar/Flexible C4 substituent	Twisted/Rigid C4 substituent
Electronic Nature	Standard	Electron-rich (Inductive effect)
EGFR Potency	High (nM range)	Low (Steric clash)
DHFR Potency	Moderate	Superior (pM - low nM range)
Metabolic Stability	Susceptible to C-hydroxylation	C5-Me blocks metabolic attack at C5
Synthesis Cost	Low (Anthranilic acid)	Medium (6-Methylantranilic acid)

Experimental Protocols

Synthesis of 2,5-Dimethylquinazolin-4(3H)-one

This protocol utilizes the Niementowski synthesis variation, adapted for the sterically hindered 6-methylantranilic acid starting material.

Reagents:

- 2-Amino-6-methylbenzoic acid (6-Methylantranilic acid)
- Acetic Anhydride ()
- Ammonium Acetate () or Primary Amine ()
- Ethanol/Pyridine

Protocol:

- Cyclization (Benzoxazinone Intermediate):
 - Dissolve 10 mmol of 2-amino-6-methylbenzoic acid in 30 mL of acetic anhydride.
 - Reflux for 2 hours. The reaction mixture will darken.
 - Concentrate under reduced pressure to remove excess
 - Result: 2,5-dimethyl-4H-3,1-benzoxazin-4-one (Intermediate).
- Amidation/Recyclization:
 - Redissolve the intermediate in 20 mL of ethanol.
 - Add 15 mmol of Ammonium Acetate (for N3-H) or a substituted aniline (for N3-Aryl).
 - Reflux for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).
- Purification:
 - Cool the mixture to 0°C. The product often precipitates.
 - Filter and wash with cold ethanol.
 - Recrystallize from Ethanol/DMF.

In Vitro Cytotoxicity Assay (MTT Protocol)

Purpose: Compare antiproliferative activity (IC₅₀) of the two derivatives.

- Seeding: Plate cancer cells (e.g., MCF-7 or A549) at
cells/well in 96-well plates. Incubate for 24h.
- Treatment: Add test compounds (2-methyl vs 2,5-dimethyl) in serial dilutions (0.1
M to 100

M). DMSO control < 0.5%.

- Incubation: Incubate for 48–72 hours at 37°C, 5%

.

- Development: Add 20

L MTT reagent (5 mg/mL). Incubate 4h.

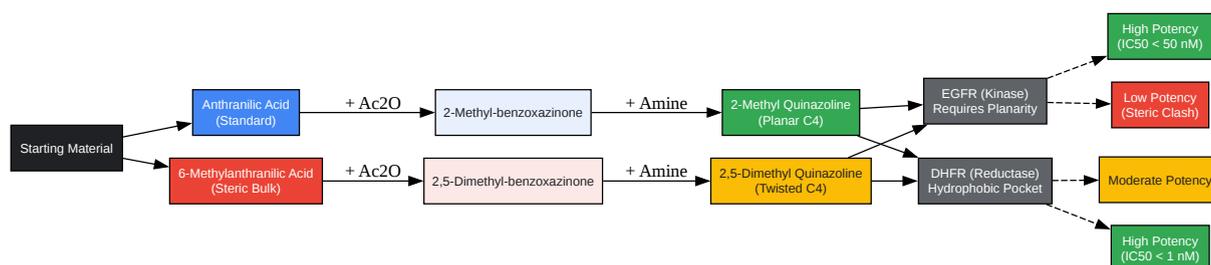
- Solubilization: Remove media, add 150

L DMSO to dissolve formazan crystals.

- Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Visualization of Workflows Synthesis & Logic Flow

This diagram illustrates the parallel synthesis and the divergent SAR outcomes.



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Caption: Synthesis pathways and divergent bioactivity outcomes for 2-methyl vs 2,5-dimethyl quinazolines.

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